molecular formula C16H18N2O3S B2556027 3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide CAS No. 880336-27-6

3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B2556027
CAS No.: 880336-27-6
M. Wt: 318.39
InChI Key: ZBTKQPZEGYNSQW-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide is an organic compound that features a benzylsulfonyl group attached to a propanamide backbone, with a 6-methylpyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the sulfonylation of a benzyl group followed by the formation of the propanamide linkage. The reaction conditions often include the use of sulfonyl chlorides, amines, and appropriate solvents under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of catalysts and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)-N-(pyridin-2-yl)propanamide: Lacks the methyl group on the pyridine ring.

    3-(benzylsulfonyl)-N-(6-chloropyridin-2-yl)propanamide: Contains a chlorine substituent instead of a methyl group.

    3-(benzylsulfonyl)-N-(6-ethylpyridin-2-yl)propanamide: Features an ethyl group instead of a methyl group.

Uniqueness

3-(benzylsulfonyl)-N-(6-methylpyridin-2-yl)propanamide is unique due to the presence of the 6-methylpyridin-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its physicochemical properties, making it distinct from similar compounds.

Properties

IUPAC Name

3-benzylsulfonyl-N-(6-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-13-6-5-9-15(17-13)18-16(19)10-11-22(20,21)12-14-7-3-2-4-8-14/h2-9H,10-12H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTKQPZEGYNSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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